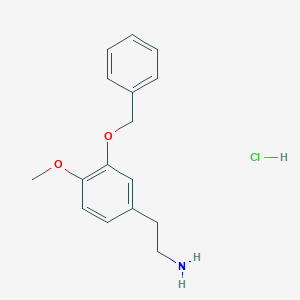

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRIFTDITYZBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639969 | |

| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148223-47-6 | |

| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148223-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride. This compound is a valuable precursor in medicinal chemistry, particularly in the synthesis of tetrahydroisoquinoline alkaloids through mechanisms like the Pictet-Spengler reaction.[1] This document details the strategic selection of the synthetic route, delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and summarizes key quantitative data. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven insights.

Retrosynthetic Analysis and Pathway Selection

The synthesis of a target molecule requires a strategic disconnection approach to identify viable and efficient pathways from commercially available starting materials. For 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, the primary disconnection is at the Cα-Cβ bond of the ethylamine side chain, suggesting a strategy that forms this bond by adding a two-carbon unit to a protected vanillin derivative.

A logical retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a highly reliable and well-established two-step forward synthesis:

-

Henry Condensation: A base-catalyzed reaction between the starting material, 3-benzyloxy-4-methoxybenzaldehyde, and nitromethane. This classic C-C bond-forming reaction creates the β-nitrostyrene intermediate.[2][3][4]

-

Reduction: The subsequent reduction of the β-nitrostyrene derivative to the desired phenethylamine. A powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), is selected for this step as it efficiently reduces both the nitro group and the conjugated alkene in a single operation.[5][6]

This pathway is chosen for its efficiency, high yields, and the straightforward nature of the transformations, which rely on fundamental and well-understood organic reactions.

Synthesis Pathway: A Mechanistic Perspective

A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and ensuring the safety and reproducibility of the synthesis.

Step 1: The Henry (Nitroaldol) Reaction

The first step involves the condensation of 3-benzyloxy-4-methoxybenzaldehyde with nitromethane. This reaction is base-catalyzed, proceeding through the formation of a nitronate anion which acts as the nucleophile.

-

Causality of Reagent Choice: A weak base, such as ammonium acetate or an amine like triethylamine, is typically employed. Strong bases (e.g., NaOH) can promote side reactions and are generally less effective for this specific transformation.[2] Nitromethane serves as an effective two-carbon synthon that introduces the necessary carbon and nitrogen atoms for the final ethylamine side chain.

The mechanism involves:

-

Deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion.

-

Nucleophilic attack of the nitronate anion on the electrophilic carbonyl carbon of the benzaldehyde.

-

Protonation of the resulting alkoxide to form a β-nitro alcohol intermediate.

-

Under the reaction conditions (often with heating), this intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system, 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene.

Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of the β-nitrostyrene intermediate is a critical step that requires a potent reducing agent.

-

Expertise in Reagent Selection: While catalytic hydrogenation can be used, it may risk debenzylation of the phenol protecting group. Lithium Aluminum Hydride (LiAlH₄) is a superior choice in this context. It is a hard, powerful nucleophilic hydride source that effectively reduces the electron-deficient nitro group and the conjugated double bond without affecting the benzyl ether.[6]

The mechanism is complex but can be summarized as:

-

Sequential addition of hydride ions (H⁻) from the AlH₄⁻ complex to the nitro group, ultimately reducing it to an amino group after acidic workup.

-

Concurrently, hydride adds to the β-carbon of the alkene (a 1,4-conjugate addition), followed by reduction of the resulting intermediate to saturate the C-C bond.

Trustworthiness & Safety: The use of LiAlH₄ mandates strict anhydrous conditions as it reacts violently with water. The reaction is typically performed in anhydrous ethers like THF or diethyl ether. A careful, controlled workup procedure, such as the Fieser method (sequential addition of water, then aqueous NaOH), is essential to safely quench the excess reagent and precipitate manageable aluminum salts.

Step 3: Formation of the Hydrochloride Salt

The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling characteristics. The free amine is a basic oil, whereas the HCl salt is typically a stable, crystalline solid. This is achieved by dissolving the purified free base in a suitable solvent and introducing hydrogen chloride.

Detailed Experimental Protocol

Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried, especially for Step 2.

Step 1: Synthesis of 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene

-

To a 250 mL round-bottom flask, add 3-benzyloxy-4-methoxybenzaldehyde (24.2 g, 100 mmol).

-

Add nitromethane (30 mL, 550 mmol) and ammonium acetate (10 g, 130 mmol).

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100°C with stirring for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Allow the reaction mixture to cool to room temperature. The mixture will begin to solidify.

-

Add 100 mL of methanol to the flask and stir to break up the solid mass.

-

Collect the yellow crystalline solid by vacuum filtration and wash the filter cake with cold methanol (2 x 30 mL).

-

Dry the product under vacuum to yield 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene.

Step 2: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine (Free Base)

-

Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous tetrahydrofuran (THF, 400 mL).

-

Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄) (11.4 g, 300 mmol) to the THF with stirring. (Caution: Exothermic and pyrophoric reagent) .

-

In a separate beaker, dissolve the 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene (28.5 g, 100 mmol) from Step 1 in 200 mL of anhydrous THF. Gentle warming may be required.

-

Transfer the solution of the nitro-alkene to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for an additional 4 hours.

-

Cool the reaction flask in an ice-water bath to 0-5°C.

-

Carefully quench the reaction by the sequential, dropwise addition of:

-

11.4 mL of water

-

11.4 mL of 15% aqueous sodium hydroxide (NaOH)

-

34.2 mL of water

-

-

Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate of aluminum salts will form.

-

Remove the salts by vacuum filtration through a pad of Celite, washing the filter cake thoroughly with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude amine as an oil.

Step 3: Preparation of this compound

-

Dissolve the crude amine oil from Step 2 in 200 mL of diethyl ether.

-

Slowly, with stirring, add a solution of 4M HCl in 1,4-dioxane or bubble anhydrous HCl gas through the solution until precipitation is complete and the solution is acidic to litmus paper.

-

Stir the resulting thick white suspension for 30 minutes.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL).

-

Dry the product in a vacuum oven at 40-50°C to yield 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride.

Data Presentation and Visualization

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Step | Typical Yield | Physical Form |

| 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | C₁₆H₁₅NO₄ | 285.29 | 1 | 85-95% | Yellow Crystalline Solid |

| 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine | C₁₆H₁₉NO₂ | 257.33[1] | 2 | 75-85% | Pale Yellow Oil |

| This compound | C₁₆H₂₀ClNO₂ | 293.79[7] | 3 | >95% (from free base) | White to Off-White Solid |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target HCl salt.

Conclusion

The synthetic pathway detailed in this guide, commencing from 3-benzyloxy-4-methoxybenzaldehyde, represents an efficient and scalable method for producing this compound. The strategy, employing a Henry condensation followed by a robust LiAlH₄ reduction, is built upon fundamental, reliable chemical transformations. By providing detailed mechanistic insights and a step-by-step protocol, this document serves as a valuable resource for scientists engaged in the synthesis of complex molecular architectures for pharmaceutical research and development.

References

-

PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. β-PHENYLETHYLAMINE. [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

-

SCIRP. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Chemistry Stack Exchange. In what cases can LiAlH4 reduce alkene, or alkyne?[Link]

-

Name-Reaction.com. Pictet-Spengler reaction. [Link]

-

Reddit. Does lithium Aluminium Hydride reduce isolated alkene system?[Link]

- Google Patents. Method for making phenylethylamine compounds.

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. scirp.org [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. This compound - CAS:148223-47-6 - 北京欣恒研科技有限公司 [konoscience.com]

physicochemical properties of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl

Introduction

In the landscape of pharmaceutical research and development, the journey from a promising molecular concept to a viable drug candidate is paved with rigorous scientific evaluation. A significant portion of this evaluation rests on the precise characterization of the physicochemical properties of all chemical entities involved, from starting materials to the final active pharmaceutical ingredient (API). These properties are not mere data points; they are critical determinants of a compound's behavior, influencing everything from its synthesis and purification to its formulation, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2][3][4]

This guide provides an in-depth technical overview of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (HCl). As a substituted phenethylamine, this compound and its analogs are recognized as important structural motifs and intermediates in the synthesis of various biologically active molecules. Understanding its fundamental properties is therefore paramount for any researcher, scientist, or drug development professional utilizing it in their work.

This document moves beyond a simple recitation of data. It is structured to provide not only the available physicochemical data but also to explain the causality behind the experimental methodologies used for their determination. By grounding the data in established protocols and explaining their scientific importance, this guide serves as a self-validating resource for ensuring data integrity and reproducibility in the laboratory.

Chemical and Physical Properties

A thorough understanding of the basic chemical and physical attributes of a compound is the foundation of its scientific application.

Identification

Correctly identifying the compound is the first step in any scientific endeavor. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine;hydrochloride | |

| CAS Number | 148223-47-6 | [5][6][7] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | [7] |

| Molecular Weight | 293.79 g/mol | [7] |

| InChIKey | BNRIFTDITYZBIE-UHFFFAOYSA-N |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physical State

The compound is described as a White to Yellow Solid under standard laboratory conditions. For maintaining its integrity and preventing degradation, storage at 2-8°C is recommended.

Thermal Properties

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.

| Property | Value | Source(s) |

| Melting Point | 166 °C |

The following protocol describes a self-validating method for accurate melting point determination using a modern digital apparatus.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to collapse and liquefy (onset) and at which it becomes completely liquid (clear point) are recorded as the melting range.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and homogeneous. If necessary, gently crush the solid into a fine powder using a mortar and pestle.

-

Take a capillary tube sealed at one end. Press the open end into the powder.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[8]

-

The final packed sample height should be consistently maintained at 2-3 mm for reproducible results.[8][9]

-

-

Instrument Setup:

-

Measurement:

-

Insert the prepared capillary tube into the heating block once the apparatus has stabilized at the starting temperature.[10]

-

Observe the sample through the magnified viewing window.

-

Record T₁ (Onset): The temperature at which the first droplet of liquid appears or the substance begins to collapse.

-

Record T₂ (Clear Point): The temperature at which the last solid particle melts and the substance is a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Reporting:

-

Perform the measurement in triplicate with fresh samples for each run.

-

The results should be consistent. A broad range (>2°C) may indicate the presence of impurities.

-

Before analysis, the instrument's accuracy should be verified using certified melting point standards.[11]

-

Melting Point Determination Workflow

Caption: Standard workflow for accurate melting point determination.

Solubility

Solubility is a critical parameter that dictates how a compound can be handled in experiments (e.g., reaction solvent choice) and its potential for formulation into a drug delivery system. For an amine hydrochloride salt, solubility is governed by the interplay between the polar, ionic amine salt and the nonpolar aromatic rings.

While specific quantitative solubility data for this compound is not available in public literature, a qualitative assessment based on its structure can be made.

| Solvent | Expected Solubility | Rationale / Application Relevance |

| Water | Soluble to Sparingly Soluble | The hydrochloride salt form is designed to enhance aqueous solubility. Important for biological assays and potential aqueous formulations. |

| Methanol / Ethanol | Soluble | Polar protic solvents are likely to dissolve both the polar and nonpolar portions of the molecule. Useful for reactions and chromatography. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. Common vehicle for in vitro screening. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The polarity of the salt may limit solubility in this less polar organic solvent, though the organic backbone provides some affinity. |

Expert Insight: The balance between aqueous solubility and lipophilicity (fat-solubility) is a key challenge in drug design. Sufficient aqueous solubility is necessary for a drug to be absorbed into the bloodstream, while sufficient lipophilicity is required to cross cell membranes and reach its target.[2] The properties of this intermediate will influence the properties of any subsequent API.

Acidity/Basicity (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For this compound, the primary ionizable group is the ethylamine, which exists as a protonated ammonium cation (R-NH₃⁺). The pKa value corresponds to the pH at which 50% of the molecules are in the protonated, charged form and 50% are in the deprotonated, neutral free base form (R-NH₂).

No experimental pKa value for this compound is publicly available. However, for similar phenethylamine compounds, the pKa of the ammonium group is typically in the range of 9-10.

Importance in Drug Development:

-

Solubility: The charged (protonated) form is generally more water-soluble than the neutral form. The pKa dictates the pH range in which the compound will be soluble in aqueous media.

-

Permeability: The neutral (deprotonated) form is more lipophilic and is generally better able to permeate biological membranes.

-

Target Binding: The ionization state can dramatically affect how a molecule binds to its biological target.

A standard method for pKa determination is potentiometric titration, where the pH of a solution of the compound is monitored as a titrant (a strong base) is added.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide definitive evidence of a molecule's chemical structure and are indispensable for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

While a public-access spectrum for this specific HCl salt is not available, the expected chemical shifts can be predicted based on its structure.

Expected ¹H NMR Signals:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzyl group, C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Aromatic (Substituted Phenyl) | 6.8 - 7.1 | Multiplet | 3H |

| Benzyl CH₂ (O-CH₂-Ph) | ~5.1 | Singlet | 2H |

| Methoxy (O-CH₃) | ~3.9 | Singlet | 3H |

| Ethylamine CH₂ (Ar-CH₂) | ~2.9 | Triplet | 2H |

| Ethylamine CH₂ (CH₂-N) | ~3.1 | Triplet | 2H |

| Ammonium (NH₃⁺) | Broad, variable | Singlet (broad) | 3H |

Expected ¹³C NMR Signals:

| Carbons | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Benzyl CH₂ | ~71 |

| Methoxy CH₃ | ~56 |

| Ethylamine CH₂ (Ar-CH₂) | ~35 |

| Ethylamine CH₂ (CH₂-N) | ~41 |

High-quality NMR data is critically dependent on proper sample preparation. The following protocol ensures reproducibility and optimal spectral quality.[12][13][14][15]

Principle: A homogeneous, particle-free solution of the analyte is prepared in a deuterated solvent at an appropriate concentration and transferred to a high-quality NMR tube.

Methodology:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this HCl salt, DMSO-d₆ or Methanol-d₄ are suitable choices.

-

Sample Weighing: Accurately weigh 5-20 mg of the compound for a standard ¹H NMR experiment.[13] For ¹³C NMR, a higher concentration (20-50 mg) may be required to achieve a good signal-to-noise ratio in a reasonable time.[13]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15] Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[16]

-

Transfer: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final solution height should be between 4 and 5 cm.[13][15]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

-

Labeling: Label the tube clearly near the top of the cap.

NMR Sample Preparation Workflow

Caption: Best-practice workflow for preparing a high-quality NMR sample.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. For the free base (C₁₆H₁₉NO₂), the expected exact mass can be calculated.

-

Monoisotopic Mass of Free Base: 257.1416 g/mol [17]

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of the free base, [M+H]⁺, would be observed at an m/z of approximately 258.1494.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The PubChem entry for the free base notes that an FTIR spectrum is available.[17]

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Ammonium (N-H) | Stretch | 2800 - 3200 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1300 |

Conclusion

This compound is a well-defined chemical intermediate with known physical and chemical identifiers. Its characterization relies on a suite of standard analytical techniques, each providing a crucial piece of information. While a complete public dataset for properties like solubility, pKa, and detailed spectra is not currently available, this guide provides a robust framework for their determination. The established protocols for melting point analysis and NMR spectroscopy outlined herein represent the gold standard for ensuring data quality and integrity. For researchers and drug development professionals, applying these rigorous methods is not merely a procedural formality; it is a fundamental requirement for building a reliable foundation for any subsequent research, from process development to the synthesis of novel therapeutic agents. The principles and methodologies detailed in this guide empower scientists to generate the trustworthy data necessary to advance their scientific objectives.

References

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 14, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 14, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part II. (n.d.). Nanalysis. Retrieved January 14, 2026, from [Link]

-

Physicochemical properties. (2025, September). Fiveable. Retrieved January 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 14, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

-

Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). RA Journal of Applied Research. Retrieved January 14, 2026, from [Link]

-

Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Index Copernicus. Retrieved January 14, 2026, from [Link]

-

Kypreos, D. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved January 14, 2026, from [Link]

-

Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved January 14, 2026, from [Link]

-

Standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved January 14, 2026, from [Link]

-

Melting Point Determination Techniques. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). molecularinfo.com. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). anhr.cn. Retrieved January 14, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 148223-47-6 [chemicalbook.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. This compound - CAS:148223-47-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. pharmabeginers.com [pharmabeginers.com]

- 11. scribd.com [scribd.com]

- 12. organomation.com [organomation.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. sites.bu.edu [sites.bu.edu]

- 17. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | C16H19NO2 | CID 2794176 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (CAS: 148223-47-6): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS No. 148223-47-6), a key synthetic intermediate in medicinal chemistry. The document details its physicochemical properties and outlines a robust, proposed multi-step synthesis pathway starting from the commercially available precursor, 3-hydroxy-4-methoxyphenethylamine. Each synthetic step, including N-protection, selective O-benzylation, and final deprotection, is described with detailed, field-proven protocols and a discussion of the underlying chemical principles. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, particularly those focused on the synthesis of isoquinoline alkaloids and other pharmacologically active phenethylamine derivatives.

Introduction and Significance

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative of significant interest in the field of pharmaceutical sciences. Its structure, featuring a protected catechol-like moiety, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures.

The phenethylamine scaffold is a core component in a vast array of bioactive molecules, including neurotransmitters, hormones, and a wide range of therapeutic agents.[1] The specific substitution pattern of the topic compound, with a benzyloxy group at the 3-position and a methoxy group at the 4-position, renders it an ideal precursor for the construction of tetrahydroisoquinoline (THIQ) alkaloids. The benzyl group serves as a crucial protecting group for the phenolic hydroxyl, allowing for selective modifications at other parts of the molecule before its facile removal, typically via hydrogenolysis.[2][3]

This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of this important intermediate, empowering researchers to reliably produce this compound for their drug discovery and development pipelines.

Physicochemical and Safety Data

A summary of the key properties and safety information for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is presented below.

| Property | Value | Source(s) |

| CAS Number | 148223-47-6 | Sigma-Aldrich |

| Molecular Formula | C₁₆H₂₀ClNO₂ | Sigma-Aldrich |

| Molecular Weight | 293.79 g/mol | Sigma-Aldrich |

| Appearance | White to Yellow Solid | Sigma-Aldrich |

| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | Sigma-Aldrich |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

| Purity | ≥97% (typical) | Sigma-Aldrich |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Sigma-Aldrich |

Proposed Synthetic Pathway

A logical and efficient three-step synthesis for this compound is proposed, starting from the commercially available 3-hydroxy-4-methoxyphenethylamine hydrochloride.[4][5] The strategy involves:

-

N-protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

-

O-benzylation of the phenolic hydroxyl group.

-

N-deprotection and concurrent hydrochloride salt formation.

This approach ensures selectivity and high yields at each step.

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures for similar transformations.[6][7][8] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Step 1: N-Boc Protection of 3-Hydroxy-4-methoxyphenethylamine

Rationale: The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable to the basic conditions of the subsequent benzylation step and can be easily removed under acidic conditions.[6] The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.

Protocol:

-

To a stirred solution of 3-hydroxy-4-methoxyphenethylamine hydrochloride (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (NaHCO₃) (2.5 eq.) at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the biphasic mixture.

-

Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(3-hydroxy-4-methoxyphenyl)ethyl)carbamate as a pure solid.

Step 2: O-Benzylation of the N-Boc Protected Intermediate

Rationale: The phenolic hydroxyl group is converted to a benzyl ether using the Williamson ether synthesis.[2][8] This reaction involves deprotonation of the phenol with a suitable base, followed by nucleophilic substitution with benzyl bromide. The N-Boc group remains intact under these conditions.

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 eq.) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Add benzyl bromide (BnBr) (1.2 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)carbamate.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the acid-labile N-Boc group. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether achieves this cleanly and simultaneously forms the desired hydrochloride salt.[9] Benzyl ethers are generally stable to these anhydrous acidic conditions.[9]

Protocol:

-

Dissolve the O-benzylated intermediate (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring for the precipitation of the product and completion of the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether, filter, and wash the solid with additional cold diethyl ether.

-

Dry the product under vacuum to yield 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride as a solid.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: To compare with literature values as a measure of purity.

Conclusion

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a pivotal intermediate for the synthesis of a variety of pharmacologically relevant compounds. The proposed synthetic route, leveraging standard and well-understood organic transformations, offers a reliable and scalable method for its preparation. By employing a strategic protection-deprotection sequence, this guide provides a clear pathway for researchers to access this valuable chemical building block, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-facilitated debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. Tetrahedron, 68(5), 1359–1366. [Link]

-

Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). Analysis of Benzylation Products of (+)-Catechin. HETEROCYCLES, 73, 451-460. [Link]

-

ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

-

O’Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Axios Research. 3-Hydroxy 4-Methoxyphenethylamine HCl. [Link]

-

Chafi, S., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]

-

Reisman, S. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. [Link]

-

National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

-

ResearchGate. Analysis of Benzylation Products of (+)Catechin. [Link]

- Google Patents.

-

ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxy-3-methoxy phenethylamine. [Link]

-

ResearchGate. Approaches to the selective benzylation of the primary hydroxyl group. [Link]

- Google Patents.

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

-

Snieckus, V., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. [Link]

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

-

PubMed. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Definitive Guide to the Structural Elucidation of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (HCl). Moving beyond a simple checklist of techniques, this document delves into the strategic rationale behind the analytical workflow, the causality of experimental choices, and the rigorous interpretation of multifaceted data. We will navigate through a systematic process, beginning with fundamental physicochemical characterization and culminating in the definitive assignment of the molecular structure through advanced spectroscopic analysis. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural confirmation. This guide is intended to serve as a practical, field-proven resource for professionals engaged in pharmaceutical development, quality control, and chemical research.

Introduction: The Imperative of Unambiguous Characterization

In the realm of drug development and pharmaceutical sciences, the unequivocal structural identification of an active pharmaceutical ingredient (API) is paramount. The precise arrangement of atoms within a molecule dictates its pharmacological and toxicological profile. Consequently, a rigorous and systematic approach to structure elucidation is not merely a regulatory requirement but a foundational pillar of drug safety and efficacy.

This guide focuses on 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, a substituted phenethylamine derivative. The presence of multiple functional groups—a primary amine, a benzyl ether, and a methoxy group on a substituted aromatic ring—necessitates a multi-pronged analytical strategy to confirm its constitution, connectivity, and the integrity of the hydrochloride salt form. We will proceed with a logical workflow designed to build a coherent and irrefutable structural argument.

Caption: A high-level overview of the structure elucidation workflow.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into complex spectroscopic methods, foundational analyses provide the elemental composition and basic physical properties. This initial data is crucial for constraining the possibilities and validating the high-resolution data that follows.

Elemental Analysis

Expertise & Experience: Elemental analysis is the cornerstone of structural elucidation. It provides the empirical formula, which is then confirmed against the molecular ion peak in mass spectrometry to establish the molecular formula. For a hydrochloride salt, the presence of chlorine is a key confirmation point.

Protocol: Combustion Analysis for C, H, N and Ion Chromatography for Cl

-

Sample Preparation: Dry the sample of this compound under vacuum at a controlled temperature (e.g., 40°C) to remove any residual solvent or moisture.

-

CHNS/O Analysis: Accurately weigh approximately 2-3 mg of the dried sample. Analyze using a calibrated CHNS/O elemental analyzer, which employs high-temperature combustion to convert the sample into gaseous oxides (CO₂, H₂O, NOx, SO₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector.

-

Chloride Analysis: Dissolve a precisely weighed amount of the sample in deionized water. Analyze the solution using a validated ion chromatography (IC) method with a suitable anion-exchange column and conductivity detection to determine the percentage of chloride.

-

Calculation: Calculate the percentage of each element and compare it with the theoretical values for the proposed structure (C₁₆H₂₀ClNO₂).

Trustworthiness: The method is validated by running certified standards (e.g., acetanilide for CHN) to ensure accuracy and precision. The sum of the elemental percentages should be within an acceptable range (e.g., 98.5-101.5%) of 100%.

| Element | Theoretical (%) for C₁₆H₂₀ClNO₂ |

| Carbon (C) | 65.41 |

| Hydrogen (H) | 6.86 |

| Chlorine (Cl) | 12.07 |

| Nitrogen (N) | 4.77 |

| Oxygen (O) | 10.89 |

| Caption: Theoretical elemental composition of the target molecule. |

Physicochemical Characterization: Melting Point

Expertise & Experience: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. For a hydrochloride salt, this is a critical quality attribute.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Trustworthiness: The apparatus must be calibrated using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

Spectroscopic Analysis: Deciphering the Molecular Architecture

Spectroscopic techniques provide detailed information about the functional groups, connectivity, and overall framework of the molecule. The integration of data from multiple spectroscopic methods is essential for an unambiguous structural assignment.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this specific compound, we expect to see characteristic absorptions for the amine salt, the aromatic rings, the ether linkages, and the alkyl chain.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet)

-

Sample Preparation: Mix approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder.

-

Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Interpretation of the IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |

| ~3100-3000 | C-H stretch | Aromatic rings |

| ~2950-2850 | C-H stretch | Alkyl (ethyl) chain |

| ~2800-2400 | N⁺-H stretch | Primary ammonium (R-NH₃⁺) |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Alkyl ether (benzyl) |

| ~1050 | C-N stretch | Amine |

| Caption: Expected characteristic IR absorption bands. |

The broad absorption in the 2400-2800 cm⁻¹ range is highly characteristic of an amine hydrochloride. The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while those just below confirm the aliphatic C-H bonds.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the free base and crucial information about the molecule's fragmentation pattern, which helps in piecing together the structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amine salts, often showing the protonated molecule of the free base.

Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

Analysis: Identify the [M+H]⁺ ion corresponding to the protonated free base (C₁₆H₁₉NO₂). The high-resolution measurement will provide the accurate mass, allowing for the confirmation of the molecular formula.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Interpretation of the Mass Spectrum:

-

Molecular Ion: The expected [M+H]⁺ ion for the free base (C₁₆H₁₉NO₂) would have an m/z of approximately 258.1494. High-resolution MS can confirm this mass to within a few parts per million (ppm).

-

Key Fragmentation Pathways: Phenethylamines are known to undergo characteristic cleavages.

-

Loss of Ammonia: A common fragmentation for protonated phenethylamines is the loss of ammonia (NH₃), which is not typically observed with ESI.[1]

-

Benzylic Cleavage: The most significant fragmentation is the cleavage of the C-C bond alpha to the nitrogen, which is not possible here. However, cleavage of the benzylic ether bond is highly probable.

-

Tropylium Ion: A prominent peak at m/z 91 is the hallmark of a benzyl group, formed by the stable tropylium cation (C₇H₇⁺). This is a key diagnostic fragment.

-

Cleavage of the Ethylamine Side Chain: Cleavage of the bond between the two carbons of the ethylamine side chain would lead to a fragment containing the substituted benzyl ring.

-

Caption: Predicted key fragmentation pathways in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms. 2D NMR techniques (like COSY and HSQC) are used to establish the connectivity between protons and carbons.

Protocol: ¹H, ¹³C, and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the amine protons are exchangeable). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a known residual peak for reference.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition (if needed): If ambiguities remain, acquire 2D spectra such as COSY (¹H-¹H Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Interpretation of NMR Spectra:

¹H NMR (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | broad s | 3H | -NH₃⁺ | Protons on nitrogen, broad due to exchange and quadrupolar coupling. |

| ~7.5-7.3 | m | 5H | Phenyl-H | Protons of the unsubstituted benzyl ring. |

| ~6.9-6.7 | m | 3H | Ar-H | Protons on the substituted aromatic ring. |

| ~5.1 | s | 2H | O-CH₂-Ph | Benzylic protons, singlet as there are no adjacent protons. |

| ~3.8 | s | 3H | O-CH₃ | Methoxy protons, singlet. |

| ~3.0 | t | 2H | Ar-CH₂-CH₂-N | Methylene protons adjacent to the nitrogen. |

| ~2.8 | t | 2H | Ar-CH₂-CH₂-N | Methylene protons adjacent to the aromatic ring. |

| Caption: Predicted ¹H NMR data and assignments. |

¹³C NMR (Based on PubChem data for free base): [2]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~148 | C | Ar-C-O (methoxy) |

| ~147 | C | Ar-C-O (benzyloxy) |

| ~137 | C | Phenyl-C (ipso) |

| ~131 | C | Ar-C (ipso) |

| ~128.5 | CH | Phenyl-CH |

| ~127.8 | CH | Phenyl-CH |

| ~127.7 | CH | Phenyl-CH |

| ~120 | CH | Ar-CH |

| ~114 | CH | Ar-CH |

| ~112 | CH | Ar-CH |

| ~70 | CH₂ | O-CH₂-Ph |

| ~55 | CH₃ | O-CH₃ |

| ~42 | CH₂ | -CH₂-N |

| ~35 | CH₂ | Ar-CH₂- |

| Caption: Expected ¹³C NMR data based on spectral databases.[2] |

Data Integration and Structure Confirmation

The final and most critical step is the integration of all collected data to build a cohesive and undeniable case for the structure of this compound.

-

Elemental analysis and HRMS collaboratively establish the molecular formula as C₁₆H₁₉NO₂ for the free base and confirm the presence of one hydrochloride salt equivalent.

-

IR spectroscopy confirms the presence of the key functional groups: an ammonium salt, aromatic rings, an ether linkage, and a methoxy group.

-

¹³C NMR shows 13 unique carbon signals (some phenyl carbons may overlap), consistent with the proposed structure. The DEPT experiment would confirm the number of CH, CH₂, and CH₃ groups.

-

¹H NMR provides the most detailed map. The integration values (5H, 3H, 2H, 3H, 2H, 2H) perfectly match the number of protons in each distinct environment of the proposed structure. The chemical shifts and splitting patterns (singlets for the benzylic and methoxy protons, triplets for the ethyl chain, and multiplets for the aromatic protons) are all consistent with the expected electronic environments and connectivities.

-

MS fragmentation provides corroborating evidence. The presence of a strong m/z 91 peak is definitive proof of the benzyl group.

By systematically aligning the evidence from each analytical technique, we can confidently confirm the identity and structure of the compound as this compound. The self-validating nature of this workflow, where each piece of data cross-verifies the others, ensures the highest level of trustworthiness in the final assignment.

References

-

PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Fujimaki, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chen, C. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2649. [Link]

Sources

An In-depth Technical Guide to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride, a substituted phenethylamine of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, provides a detailed synthetic route with mechanistic insights, outlines methods for its characterization, and discusses its potential applications in research and drug development.

Core Molecular and Physicochemical Properties

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a substituted phenethylamine featuring a benzyl ether and a methoxy group on the phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀ClNO₂ | |

| Molecular Weight | 293.79 g/mol | |

| CAS Number | 148223-47-6 | |

| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8 °C | |

| Purity | Typically ≥97% |

Synthesis and Mechanistic Considerations

The synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl can be approached through a multi-step process starting from commercially available precursors. A common and effective strategy involves the reduction of a corresponding nitrostyrene derivative. This method is widely applicable for the preparation of various substituted phenethylamines.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with the protection of the hydroxyl group of vanillin as a benzyl ether, followed by a Henry reaction to introduce the nitroethyl side chain, and finally, a reduction of the nitro group to the primary amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

-

To a solution of vanillin in acetone, add anhydrous potassium carbonate.

-

Slowly add benzyl bromide to the stirred suspension at room temperature.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 3-benzyloxy-4-methoxybenzaldehyde.

Step 2: Synthesis of 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene

-

Dissolve 3-benzyloxy-4-methoxybenzaldehyde and ammonium acetate in glacial acetic acid.

-

Add nitromethane to the solution and reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated yellow solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure nitrostyrene intermediate.

Step 3: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine (Free Base)

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the nitrostyrene intermediate in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash it with THF.

-

Concentrate the combined filtrate and washings under reduced pressure to obtain the crude free base.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical and spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the methoxy protons, and multiplets for the ethylamine chain protons. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the benzylic carbon, and the ethylamine carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether and methoxy groups. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₆H₁₉NO₂) at m/z 257.33.[2] |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for C₁₆H₂₀ClNO₂. |

Applications in Research and Drug Development

Substituted phenethylamines are a well-established class of compounds with diverse pharmacological activities. This compound can serve as a valuable building block or intermediate in the synthesis of more complex molecules.

-

Medicinal Chemistry: This compound is a precursor for the synthesis of novel drug candidates. The phenethylamine scaffold is present in many psychoactive substances and pharmaceuticals.[3] The specific substitution pattern of this molecule makes it a useful starting material for exploring structure-activity relationships in various biological targets.

-

Neuroscience Research: As a substituted phenethylamine, it may be used as a reference standard in analytical methods for detecting and quantifying related compounds. Furthermore, its structural similarity to known neuromodulators suggests its potential use in studies investigating receptor binding and function.

-

Microtubule Targeting: Recent research has indicated that some substituted phenethylamines can interact with microtubules, suggesting potential applications in the development of novel anti-cancer agents or treatments for neurodegenerative diseases.[4]

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[5]

-

Signal Word: Danger[5]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[5]

-

Handling and Storage:

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is 2-8 °C.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

- D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

-

PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Retrieved from [Link]

- García-Rubia, A., et al. (2020). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 10(1), 1-13.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | C16H19NO2 | CID 2794176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

A Keystone Building Block for Neuropharmacological Agents and Beyond: A Technical Guide to the Research Applications of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a pivotal synthetic intermediate, primarily valued for its role as a precursor to a range of biologically active isoquinoline and dihydroisoquinoline scaffolds. This technical guide delves into the core research applications of this compound, focusing on its strategic importance in the synthesis of neuropharmacological agents, particularly Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. We will explore the chemical logic behind its use, provide detailed, field-proven experimental protocols for its transformation into key intermediates, and present an overview of the therapeutic potential of the resulting molecules. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug discovery, enabling them to leverage this versatile building block in their own research endeavors.

Introduction: The Strategic Significance of a Protected Phenethylamine

At its core, 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is a strategically protected derivative of a dopamine analog. The presence of the benzyloxy group at the 3-position and the methoxy group at the 4-position of the phenyl ring provides a scaffold that, after cyclization and subsequent deprotection, yields the 6,7-dihydroxy or 6,7-dimethoxy isoquinoline core. This structural motif is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities.[1][2][3]

The primary utility of the benzyl protecting group is to allow for selective chemical manipulation at other sites of the molecule before its facile removal in the later stages of a synthetic sequence. This strategic protection is crucial for the construction of complex molecular architectures and is a testament to the thoughtful design of synthetic routes in modern medicinal chemistry.

Core Application: Synthesis of Dihydroisoquinoline Scaffolds via the Bischler-Napieralski Reaction

The most prominent research application of this compound is as a starting material for the synthesis of 3,4-dihydroisoquinolines. This transformation is most commonly achieved through the Bischler-Napieralski reaction, a powerful acid-catalyzed intramolecular electrophilic aromatic substitution.[4][5] This reaction allows for the construction of the dihydroisoquinoline ring system, a key intermediate in the synthesis of a multitude of bioactive compounds.[6][7]

The Chemical Rationale: Why this Precursor?

The electron-donating nature of the benzyloxy and methoxy groups on the aromatic ring of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine activates the ring towards electrophilic aromatic substitution. This activation is critical for the success of the Bischler-Napieralski cyclization, which typically proceeds under acidic conditions.[2] The cyclization occurs regioselectively at the position ortho to the ethylamine substituent and para to the activating methoxy group, leading to the desired 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Experimental Workflow: From Phenethylamine to Dihydroisoquinoline

The overall transformation involves a two-step sequence: N-acylation of the primary amine followed by the Bischler-Napieralski cyclization.

Caption: General workflow for the synthesis of the dihydroisoquinoline intermediate.

Step 1: N-Acylation of this compound

The initial step is the conversion of the primary amine to an amide. The choice of acylating agent determines the substituent at the 1-position of the resulting dihydroisoquinoline. For the synthesis of many VMAT2 inhibitors, N-formylation is a common choice.

Protocol: N-Formylation

A robust method for the N-formylation of phenethylamines involves the use of formic acid.

-

Materials: this compound, Formic Acid (88-99%), Toluene.

-

Procedure:

-

Suspend this compound (1.0 eq) in toluene.

-

Add formic acid (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours, with azeotropic removal of water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, N-formyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, can often be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Step 2: Bischler-Napieralski Cyclization

With the N-acyl derivative in hand, the key ring-forming reaction can be performed. Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this transformation.[2][3]

Protocol: POCl₃-Mediated Cyclization

-

Materials: N-formyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, Phosphorus oxychloride (POCl₃), Acetonitrile or Toluene (anhydrous).

-

Procedure:

-

Dissolve the N-formyl derivative (1.0 eq) in anhydrous acetonitrile or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (80-110 °C) for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.

-

Extract the product, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

-

Downstream Applications: Gateway to Neuropharmacological Agents

The synthesized 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline is not typically the final bioactive molecule but rather a versatile intermediate.[8] A crucial subsequent step is often the debenzylation to unmask the phenolic hydroxyl group, which can then be further functionalized or is a key feature for biological activity.

Debenzylation to the Corresponding Phenol

Catalytic hydrogenation is the most common and efficient method for the removal of the benzyl protecting group.

Protocol: Catalytic Hydrogenation

-

Materials: 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve the benzyloxy-dihydroisoquinoline (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr hydrogenator) with vigorous stirring.

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-